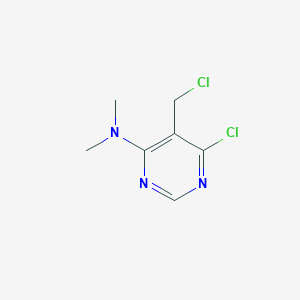
6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine
Vue d'ensemble
Description
6-Chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine, also known as 6-Cl-DMP, is an organic compound belonging to the class of heterocyclic compounds. It has a wide range of applications in scientific research, pharmaceuticals, and other industries. 6-Cl-DMP is a valuable intermediate in the synthesis of various compounds, and its ability to form strong hydrogen bonds makes it a useful building block for drug design.
Applications De Recherche Scientifique
Molecular Structure and Interactions
- The study of pyrimidine derivatives, including compounds similar to "6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine," highlights their significance in biology and medicine, particularly due to their presence in DNA bases. The crystallization of related compounds has revealed insights into their molecular structure, tautomerism, and the importance of hydrogen bonding in drug action and molecular recognition processes. The detailed analysis of these compounds contributes to a deeper understanding of their potential applications in pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Synthetic Applications
- Research into the synthesis of pyrimidine derivatives reveals their promising roles in drug development, particularly in antiangiogenic and antifungal therapies. The docking studies of synthetic compounds derived from pyrimidine analogs have shown significant binding energy, suggesting their potential as potent antiangiogenic agents. These findings indicate the versatility of pyrimidine derivatives in designing new pharmaceuticals (Jafar & Hussein, 2021; Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Chemical Synthesis and Characterization
- The chemical synthesis and characterization of pyrimidine derivatives, including nucleophilic substitution reactions to produce novel compounds, demonstrate the broad applicability of these compounds in creating materials with specific properties. Studies involving the formation of betainic pyrimidinaminides and the analysis of their structures provide essential insights into the chemical behavior and potential applications of pyrimidine-based compounds in various scientific fields (Schmidt, 2002).
Drug Discovery and Development
- In drug discovery, the exploration of pyrimidine derivatives as a core structure has led to the identification of compounds with significant pharmacological activities. The selective synthesis of derivatives, such as "6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine," showcases the potential of these compounds in the development of new drugs with targeted actions. These efforts contribute to the ongoing search for more effective and selective pharmaceutical agents (Ogurtsov & Rakitin, 2021).
Propriétés
IUPAC Name |
6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3/c1-12(2)7-5(3-8)6(9)10-4-11-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXHJYDDEGEQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-(chloromethyl)-N,N-dimethylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



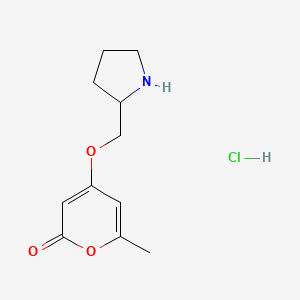
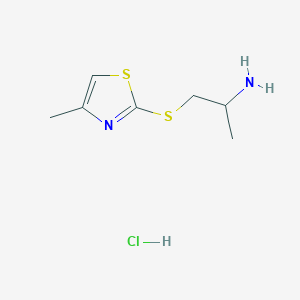
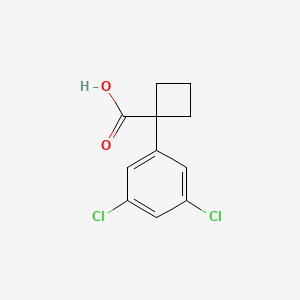
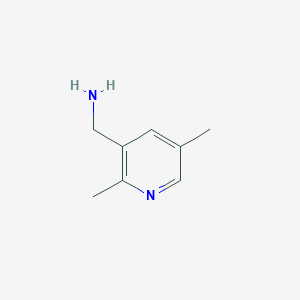
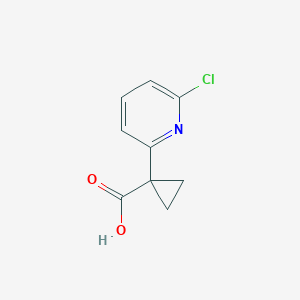
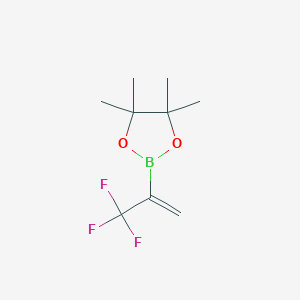
![6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B1457757.png)
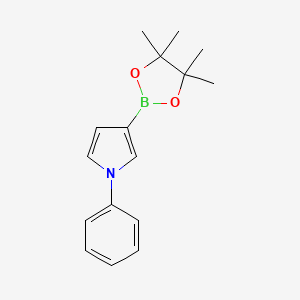
![8-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1457760.png)
![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)
![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1457762.png)
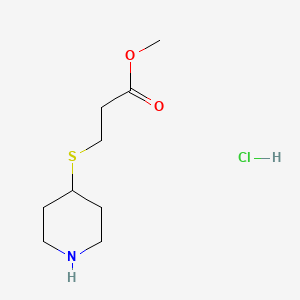
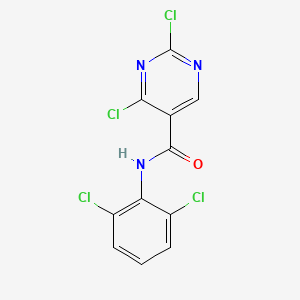
![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine](/img/structure/B1457768.png)